Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Overview
Description
“Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate” is a chemical compound with the molecular formula C15H10BrClFN3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring substituted with various functional groups. These include a methyl group at the 1-position, a fluorine atom at the 4-position, and an amino group linked to a 4-bromo-2-chlorophenyl group at the 5-position. Additionally, a carboxylate group is attached to the 6-position of the benzimidazole ring .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the available literature, imidazole derivatives are known to participate in a variety of chemical reactions. These include reactions with various electrophiles due to the nucleophilic nature of the nitrogen atoms in the imidazole ring .Physical and Chemical Properties Analysis
The average mass of this compound is 398.614 Da, and its monoisotopic mass is 396.962891 Da . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .Scientific Research Applications
Synthesis and Pharmacological Potential
A comprehensive exploration into the derivatives of benzimidazole, including compounds closely related to Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate, highlights their significant pharmacological potential. The synthesis of fluorinated heterocyclic compounds, such as those derived from fluoro-chloro-aniline through a series of reactions, resulted in novel trisubstituted benzimidazole derivatives. These compounds were thoroughly analyzed using various spectroscopic techniques and were predicted for their physicochemical, ADME (Absorption, Distribution, Metabolism, and Excretion), and pharmacokinetic properties in silico. Their biological activity was evaluated, revealing moderate antimicrobial and in vitro anti-inflammatory activity, suggesting potential applications in the development of new therapeutic agents (N. Binoy et al., 2021).
Crystallographic and Structural Analysis
In-depth crystallographic studies provide insights into the molecular and structural characteristics of related benzimidazole compounds. Research focusing on the regioisomers of N-methylated benzimidazole compounds, which share structural similarities with the chemical , has contributed significantly to understanding the design of amyloid-avid probes. These studies, which include NMR NOESY experiments and single-crystal X-ray diffraction analysis, have elucidated the structures of these compounds, offering a foundation for the development of diagnostic or therapeutic agents targeting amyloidogenic diseases (G. Ribeiro Morais et al., 2012).
Safety and Hazards
Future Directions
Imidazole derivatives, including this compound, have potential for further exploration due to their diverse biological activities. They are considered potential sources of biologically active compounds and can be found in many natural products . Future research could focus on exploring the biological activities of this compound and its potential applications in drug development .
Properties
IUPAC Name |
methyl 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClFN3O2/c1-22-7-20-15-12(22)6-9(16(23)24-2)14(13(15)19)21-11-4-3-8(17)5-10(11)18/h3-7,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGUDZJZWDZKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680198 | |
Record name | Methyl 5-(4-bromo-2-chloroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606144-02-9 | |
Record name | Methyl 5-(4-bromo-2-chloroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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